molecular formula C8H9Cl2NO B7820110 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol

2-amino-1-(2,3-dichlorophenyl)ethan-1-ol

Cat. No.: B7820110
M. Wt: 206.07 g/mol
InChI Key: VLSXVFMMYPAJSR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol can be achieved through various methods. One common approach involves the reaction of 2,3-dichlorobenzaldehyde with nitromethane to form 2,3-dichloro-β-nitrostyrene, which is then reduced to 2,3-dichloro-β-phenylethylamine. This intermediate is subsequently hydrolyzed to yield this compound .

Industrial Production Methods

the synthesis typically involves standard organic chemistry techniques such as reduction and hydrolysis under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2,3-dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(2,3-dichlorophenyl)ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable in research for developing new therapeutic agents and understanding structure-activity relationships .

Properties

IUPAC Name

2-amino-1-(2,3-dichlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,12H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSXVFMMYPAJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under argon, 300 mg (1.25 mmol) of the compound of Example 41A were initially charged in 2 ml of methanol. 189 mg (5.0 mmol) of sodium borohydride were added and the mixture was stirred overnight. 1 N hydrochloric acid was added slowly until the evolution of gas had ceased, and the methanol was then removed on a rotary evaporator. The aqueous residue was made alkaline by addition of sodium bicarbonate solution and extracted three times with ethyl acetate. The combined organic phases were dried over sodium sulphate and freed from the solvent on a rotary evaporator. The residue (189 mg, 74% of theory) corresponded to the title compound.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
189 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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